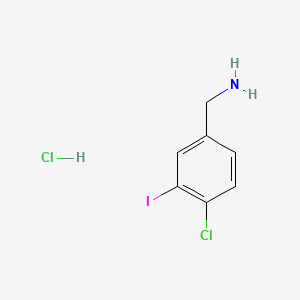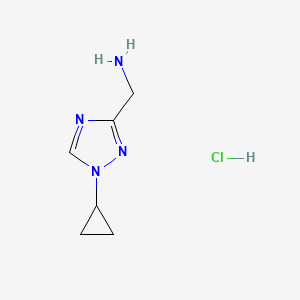
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H11ClIN·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride typically involves the following steps:
Halogenation: The starting material, 4-chlorophenylmethanamine, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.
Hydrochloride Formation: The resulting 1-(4-Chloro-3-iodophenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and subsequent purification steps to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for cross-coupling reactions) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The chlorine and iodine atoms on the phenyl ring can participate in various interactions, including halogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and binding affinity. The amine group can also form hydrogen bonds with target molecules, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-iodophenyl)methanamine hydrochloride
- 1-(4-Chloro-3-bromophenyl)methanamine hydrochloride
- 1-(4-Chloro-3-fluorophenyl)methanamine hydrochloride
Uniqueness
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. The specific positioning of the halogens also influences the compound’s overall reactivity and stability.
Properties
Molecular Formula |
C7H8Cl2IN |
|---|---|
Molecular Weight |
303.95 g/mol |
IUPAC Name |
(4-chloro-3-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7ClIN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |
InChI Key |
GCJTWLJHLFDPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)I)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)

![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)

![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)

![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)


![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)

